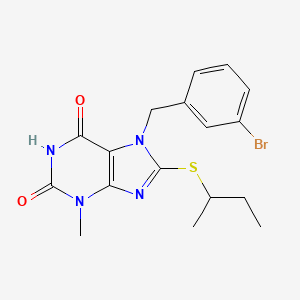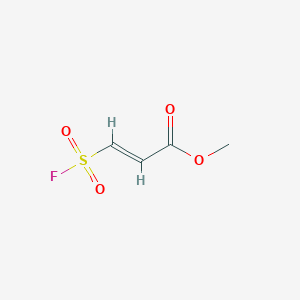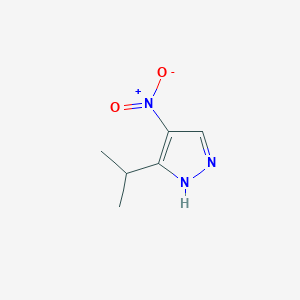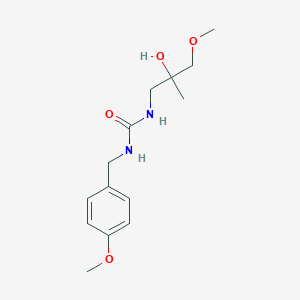
6-Ethoxy-N-(piperidin-3-yl)pyrimidin-4-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“6-Ethoxy-N-(piperidin-3-yl)pyrimidin-4-amine hydrochloride” is a chemical compound with the molecular formula C11H19ClN4O . It has an average mass of 258.748 Da and a monoisotopic mass of 258.124725 Da . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H18N4O/c1-2-16-11-7-10(13-8-14-11)15-9-3-5-12-6-4-9/h7-9,12H,2-6H2,1H3,(H,13,14,15) . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound has a molecular weight of 222.29 . It is a powder that is stored at room temperature . More specific physical and chemical properties were not found in the search results.Scientific Research Applications
Synthesis and Antibacterial Activity
Compounds structurally similar to 6-Ethoxy-N-(piperidin-3-yl)pyrimidin-4-amine hydrochloride have been synthesized and evaluated for their antibacterial activity. For instance, derivatives synthesized through microwave-assisted methods have shown significant antibacterial efficacy against various bacterial strains. These studies highlight the potential of such compounds in developing new antibacterial agents (Merugu, Ramesh, & Sreenivasulu, 2010; Merugu, Ramesh, & Sreenivasulu, 2010).
Antimicrobial and Hypoglycemic Activities
Further research on pyrimidine derivatives, including those with piperidine substituents, has demonstrated not only antimicrobial but also hypoglycemic activities. These findings suggest their utility in developing dual-purpose drugs that can both treat bacterial infections and manage blood glucose levels, indicating a broad spectrum of pharmacological applications (Mittal, Sarode, & Vidyasagar, 2011; Song et al., 2011).
Synthesis of Pharmaceutical Intermediates
The synthesis of complex pharmaceutical intermediates, employing compounds with the piperidinyl-pyrimidine motif, underscores their importance in drug development. Such intermediates are pivotal in the synthesis of kinase inhibitors and other therapeutically significant molecules, demonstrating the compound's role in facilitating the development of new drugs (Zhang et al., 2009).
Analgesic and Antiparkinsonian Effects
Studies have also explored the analgesic and antiparkinsonian effects of pyrimidine derivatives, including those resembling the structure of 6-Ethoxy-N-(piperidin-3-yl)pyrimidin-4-amine hydrochloride. These compounds have shown promising results in pharmacological screenings, suggesting potential applications in treating pain and Parkinson's disease (Amr, Maigali, & Abdulla, 2008).
Safety and Hazards
The compound has several hazard statements: H302, H315, H318, H335 . These indicate that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
6-ethoxy-N-piperidin-3-ylpyrimidin-4-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O.ClH/c1-2-16-11-6-10(13-8-14-11)15-9-4-3-5-12-7-9;/h6,8-9,12H,2-5,7H2,1H3,(H,13,14,15);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRMARFRLNFXIGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=NC(=C1)NC2CCCNC2.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Bromo-6-methoxy-2-methylimidazo[1,2-b]pyridazine](/img/structure/B2485895.png)
![Methyl N-[(2R)-1-azidopropan-2-yl]carbamate](/img/structure/B2485896.png)
![Benzo[c][1,2,5]thiadiazol-5-yl(4-(((4-methylthiazol-2-yl)thio)methyl)piperidin-1-yl)methanone](/img/structure/B2485897.png)

![methyl 4-(((3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)carbamothioyl)carbamoyl)benzoate](/img/structure/B2485901.png)
![2-[(4-carbamoylphenyl)carbamoyl]cyclopropane-1-carboxylic Acid](/img/structure/B2485902.png)


![(5E)-2-(4-bromophenyl)-5-(2,3-dimethoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B2485908.png)
![N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2485911.png)
![Methyl 2-[3-(4-methoxyphenyl)-2-oxochromen-7-yl]oxyacetate](/img/structure/B2485914.png)


